molecular formula C7H15NO2 B3356167 2,6-Piperidinedimethanol CAS No. 65236-00-2

2,6-Piperidinedimethanol

Cat. No. B3356167
CAS RN: 65236-00-2
M. Wt: 145.2 g/mol
InChI Key: MCEPYPBCTYUNDH-UHFFFAOYSA-N
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Description

2,6-Piperidinedimethanol, also known as 2,6-Bis(hydroxymethyl)pyridine, is a chemical compound with the empirical formula C7H9NO2 . It is used as a ligand to synthesize a variety of metal complexes and catalysts .


Synthesis Analysis

The synthesis of 2,6-disubstituted piperidine and its analogs, which includes 2,6-Piperidinedimethanol, has been a subject of interest due to their strong pharmacological properties . A preparation method involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to generate 2,6-pyridinedicarboxylic acid, which is then reduced by a sodium borohydride/iodine system to obtain 2,6-pyridinedimethanol .


Molecular Structure Analysis

The molecular structure of 2,6-Piperidinedimethanol consists of a six-membered piperidine ring with two hydroxymethyl groups attached at the 2nd and 6th positions . The molecular weight is 139.15 g/mol .


Chemical Reactions Analysis

2,6-Piperidinedimethanol can react to form various metal complexes and catalysts . It has been used in the preparation of Fe (III) complexes .


Physical And Chemical Properties Analysis

2,6-Piperidinedimethanol is a powder with a melting point of 112-114 °C . More detailed physical and chemical properties were not found in the retrieved sources.

properties

IUPAC Name

[6-(hydroxymethyl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-4-6-2-1-3-7(5-10)8-6/h6-10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEPYPBCTYUNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(C1)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70413047
Record name 2,6-PIPERIDINEDIMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Piperidinedimethanol

CAS RN

65236-00-2
Record name 2,6-PIPERIDINEDIMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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